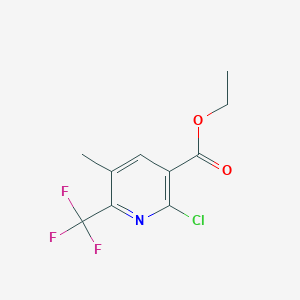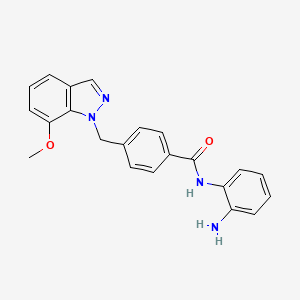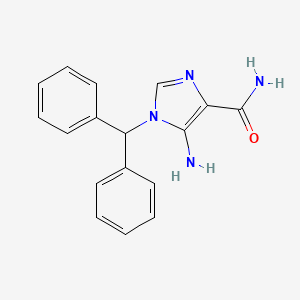![molecular formula C16H23N5O B12939817 N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine CAS No. 106668-51-3](/img/structure/B12939817.png)
N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of an imidazole ring, a propyl chain, and a benzyloxyethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Benzyloxyethyl Group: The benzyloxyethyl group can be synthesized through etherification reactions involving benzyl alcohol and ethylene oxide.
Guanidine Formation: The final step involves the reaction of the intermediate compounds with guanidine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring and benzyloxyethyl group can be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions can target the imidazole ring or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The imidazole ring can play a crucial role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(phenoxy)ethyl)guanidine: Similar structure with a phenoxyethyl group instead of a benzyloxyethyl group.
1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(methoxy)ethyl)guanidine: Contains a methoxyethyl group instead of a benzyloxyethyl group.
Uniqueness
1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine is unique due to the presence of the benzyloxyethyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Propriétés
Numéro CAS |
106668-51-3 |
|---|---|
Formule moléculaire |
C16H23N5O |
Poids moléculaire |
301.39 g/mol |
Nom IUPAC |
2-[3-(1H-imidazol-5-yl)propyl]-1-(2-phenylmethoxyethyl)guanidine |
InChI |
InChI=1S/C16H23N5O/c17-16(19-8-4-7-15-11-18-13-21-15)20-9-10-22-12-14-5-2-1-3-6-14/h1-3,5-6,11,13H,4,7-10,12H2,(H,18,21)(H3,17,19,20) |
Clé InChI |
IHVLVSYTIHEZRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCNC(=NCCCC2=CN=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12939755.png)


![N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B12939793.png)

![(5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12939796.png)





